Cas no 10159-79-2 (Octahydro-2H-quinolizin-1-yl-methanol)
10159-79-2 structure
Octahydro-2H-quinolizin-1-yl-methanol Properties
Names and Identifiers
-
- 2H-Quinolizine-1-methanol,octahydro-
- 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol
- LUPININE
- (+-)-Epilupinin
- (1R,9aR)-1-(Octahydroquinolizin-1-yl)methanol
- < 14C> -Lupinin
- 1-Epilupinine
- 1-Hydroxymethylchinalisidin
- 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-
- 2H-Quinolizine-1-methanol, octahydro-, (1S-cis)-
- AC1L6RDW
- DL-1-Epilupinin
- Maybridge1_002482
- octahydroquinolizin-1-yl-methanol
- SureCN914675
- UPCMLD-DP047
- (OCTAHYDRO-QUINOLIZIN-1-YL)-METHANOL
- OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL
- (octahydro-1H-quinolizin-1-yl)methanol
- 1-(Hydroxymethyl)octahydro-2H-quinolizine
- Lupinine, (Octahydro-2H-quinolizin-1-yl)methanol
- CCG-47843
- 10248-30-3
- (hydroxymethyl)octahydro quinolizine
- SR-01000637434-4
- F0451-0451
- SCHEMBL914675
- NSC-168348
- NCGC00095325-03
- BB 0260512
- HMS548I18
- octahydro-1H-quinolizin-1-ylmethanol
- FT-0636646
- 1212428-68-6
- SB45319
- 2H-Quinolizine-1-methanol, octahydro-
- SR-01000637434
- NCGC00095325-01
- DTXSID80871679
- MFCD00017327
- AKOS015840860
- SR-01000637434-1
- 10159-79-2
- FT-0604398
- CERAPP_61140
- EN300-114803
- NCGC00095325-04
- (Octahydro-2H-quinolizin-1-yl)methanol
- SDCCGMLS-0065897.P001
- NSC168348
- PS-3068
- CDS1_000194
- Octahydro-2H-quinolizin-1-ylmethanol #
- DTXSID10304925
- SR-01000637434-3
- 2-(NAPHTHALEN-1-YLAMINO)-BENZOICACID
- UPCMLD-DP047:001
- DivK1c_001234
- HDVAWXXJVMJBAR-UHFFFAOYSA-N
- +Expand
-
- MFCD00017327
- HDVAWXXJVMJBAR-UHFFFAOYSA-N
- InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
- C1CCN2CCCC(CO)C2C1
Computed Properties
- 169.14677
- 1
- 2
- 1
- 169.147
- 12
- 149
- 0
- 0
- 2
- 0
- 0
- 1
- 1.2
- 23.5Ų
Experimental Properties
- 1.18110
- 23.47
- 1.525
- 269-270°C
- 68-70°C
- 99.1 °C
- 1.04
Octahydro-2H-quinolizin-1-yl-methanol Price
Octahydro-2H-quinolizin-1-yl-methanol Related Literature
-
1. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteineJatinder Rana,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 1133
-
2. A 13C n.m.r. study of the biosynthesis of lupinine and sparteineW. Marek Golebiewski,Ian D. Spenser J. Chem. Soc. Chem. Commun. 1983 1509
-
3. Quinolizidine alkaloid biosynthesis: incorporation of [1-amino-15N, 1-13C]cadaverine into lupinineJatinder Rana,David J. Robins J. Chem. Soc. Chem. Commun. 1984 81
-
4. Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloidsAlison M. Fraser,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 105
-
Stephen G. Davies,Ai M. Fletcher,Emma M. Foster,Ian T. T. Houlsby,Paul M. Roberts,Thomas M. Schofield,James E. Thomson Chem. Commun. 2014 50 8309
-
6. Complementary enantioselective approaches to the quinolizidine alkaloids lupinine and epilupinine by enolate Claisen rearrangements or direct allylation of piperidin-2-ylacetic acid derivativesChristopher Morley,David W. Knight,Andrew C. Share J. Chem. Soc. Perkin Trans. 1 1994 2903
-
7. Stereochemistry of quinolizidine alkaloid biosynthesis: incorporation of the enantiomeric [2-2H]cadaverines into lupinineDavid J. Robins,Gary N. Sheldrake J. Chem. Soc. Chem. Commun. 1994 1331
-
Stephen G. Davies,Ai M. Fletcher,Emma M. Foster,Ian T. T. Houlsby,Paul M. Roberts,Thomas M. Schofield,James E. Thomson Org. Biomol. Chem. 2014 12 9223
-
Min-Hui Cao,Nicholas J. Green,Sheng-Zhen Xu Org. Biomol. Chem. 2017 15 3105
-
Davide Mancinotti,Karen Michiko Frick,Fernando Geu-Flores Nat. Prod. Rep. 2022 39 1423
Recommended suppliers
Amadis Chemical Company Limited
(CAS:10159-79-2)Octahydro-2H-quinolizin-1-yl-methanol
99%/99%
1g/5g
238.0/716.0